1-benzyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate
CAS No.: 1227917-62-5
Cat. No.: VC7940424
Molecular Formula: C16H21NO4
Molecular Weight: 291.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227917-62-5 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 |
| IUPAC Name | 1-O-benzyl 3-O-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14+/m0/s1 |
| Standard InChI Key | IJRRKWFHSQQJIY-GXTWGEPZSA-N |
| Isomeric SMILES | C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
| SMILES | CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
| Canonical SMILES | CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted with benzyl and methyl carboxylate groups at positions 1 and 3, respectively. The (3R,6S) stereochemistry imposes distinct spatial arrangements, influencing its reactivity and interactions in synthetic pathways .
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1227917-62-5 | |
| Molecular Formula | C₁₆H₂₁NO₄ | |
| Molecular Weight | 291.34 g/mol | |
| IUPAC Name | 1-O-benzyl 3-O-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate | |
| Stereochemistry | (3R,6S) |
Stereochemical Influence on Reactivity
The cis-configuration of the methyl and benzyl groups enhances the compound’s rigidity, a trait critical for its role as a chiral building block. Computational models indicate that the (3R,6S) configuration minimizes steric hindrance during nucleophilic substitutions, favoring high-yield reactions in downstream applications .
Synthesis and Optimization Strategies
Core Synthetic Pathway
Applications in Pharmaceutical Development
Intermediate in Kinase Inhibitor Synthesis
This compound is a precursor to PF06651600, a Janus kinase (JAK) inhibitor under investigation for autoimmune disorders. The (3R,6S) configuration ensures proper orientation of the pyrrolopyrimidine moiety, enhancing target binding affinity .
Versatility in Medicinal Chemistry
Piperidine derivatives are pivotal in constructing:
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Antiviral Agents: Structural analogs inhibit viral proteases by mimicking natural substrates.
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Analgesics: Modifications at the 3-position enhance blood-brain barrier permeability.
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
The benzyl group at position 1 enhances lipophilicity, improving membrane permeability. Conversely, the methyl carboxylate at position 3 introduces hydrogen-bonding capacity, critical for target engagement .
| Parameter | Requirement | Rationale |
|---|---|---|
| Temperature | 2–8°C | Prevents thermal degradation |
| Humidity | <30% RH | Minimizes hydrolysis |
| Light Exposure | Amber glass containers | Reduces photooxidation |
Future Directions and Research Opportunities
Expanding Therapeutic Applications
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Oncology: Functionalization with fluorinated groups may enhance selectivity for kinase targets in glioblastoma.
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Neurodegenerative Diseases: Structural analogs could modulate tau protein aggregation in Alzheimer’s disease.
Process Chemistry Innovations
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